

Spectroscopic Elucidation of 2-Bromo-6-nitrophenyl Isothiocyanate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *2-Bromo-6-nitrophenyl Isothiocyanate*
Cat. No.: *B13681267*

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Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals
Compound: **2-Bromo-6-nitrophenyl Isothiocyanate** (CAS: 2093433-95-3)
Molecular Formula: $C_7H_3BrN_2O_2S$ | Molecular Weight: 259.08 g/mol

Executive Summary

In modern drug discovery and heterocycle synthesis, highly functionalized building blocks like **2-bromo-6-nitrophenyl isothiocyanate** serve as critical electrophilic scaffolds. The presence of three distinct, reactive functional groups—a halogen (bromo), a strongly electron-withdrawing nitro group, and a heterocumulene (isothiocyanate)—makes this molecule highly versatile but spectroscopically complex.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, theoretically grounded framework for the structural elucidation of this compound. Because proprietary raw spectra for highly specific intermediates are often siloed in corporate databases, this guide synthesizes field-proven empirical rules and predictive spectroscopic models to establish a definitive reference profile. We will explore the causality behind its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, ensuring that your analytical workflows are both robust and self-validating.

Structural Elucidation & Spectroscopic Signatures

To confidently identify **2-bromo-6-nitrophenyl isothiocyanate**, one must understand how its substituents interact electronically and sterically with the central benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are dictated by the combined inductive and resonance effects of the substituents.

- **Causality of Chemical Shifts:** The nitro group ($-\text{NO}_2$) is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, strongly deshielding the ortho and para protons. The bromine atom ($-\text{Br}$) exerts an inductive electron-withdrawing effect but donates electron density through resonance, resulting in a net mild deshielding of its ortho proton. The isothiocyanate group ($-\text{NCS}$) acts as a moderate EWG.
- **Spin-Spin Coupling:** The asymmetric 1,2,3-trisubstituted benzene ring leaves three adjacent aromatic protons (H_3 , H_4 , H_5). This creates an AMX or ABX spin system, typically presenting as two doublets of doublets (or doublets) and a central triplet, each with an ortho coupling constant () of approximately 8.0 Hz.

Infrared (IR) Spectroscopy

IR spectroscopy is paramount for confirming the orthogonal functional groups in this molecule without interference from the hydrocarbon backbone[1].

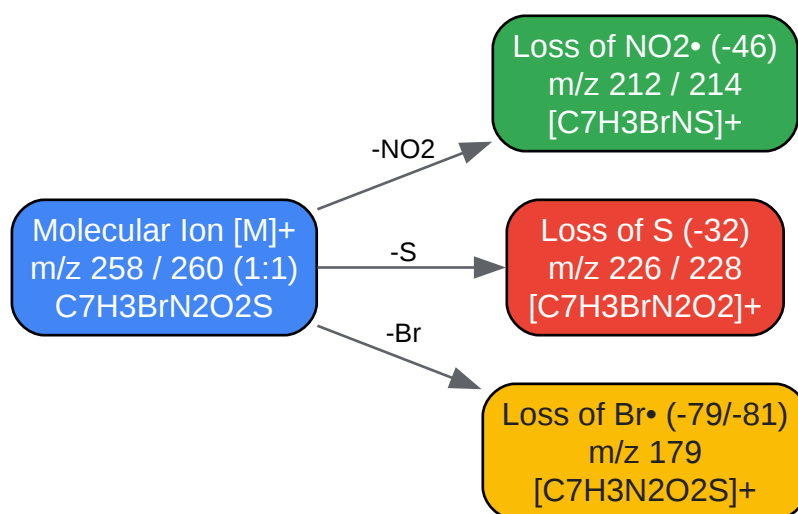
- **Isothiocyanate ($-\text{N}=\text{C}=\text{S}$):** Organic isothiocyanates exhibit a very strong, broad, and often complex absorption band near 2100 cm^{-1} . This complexity and splitting are frequently attributed to Fermi resonance between the fundamental asymmetric stretching vibration (NCS) and an overtone of the symmetric stretch or in-plane deformation[2].

- Nitro (-NO₂): The highly polar N-O bonds result in two of the most intense peaks in the spectrum: an asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹[3].

Mass Spectrometry (MS)

Electron Ionization (EI-MS) provides a definitive self-validating check for the presence of bromine.

- Isotopic Signature: Bromine naturally occurs as two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the molecular ion [M]⁺ will appear as a distinct 1:1 doublet at m/z 258 and 260.
- Fragmentation: The primary fragmentation pathways involve the expulsion of the labile nitro radical (-46 Da) and the loss of sulfur from the isothiocyanate moiety (-32 Da).



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Figure 1: Predictive EI-MS fragmentation pathways for **2-Bromo-6-nitrophenyl Isothiocyanate**.

Consolidated Spectroscopic Data

The following tables summarize the expected spectroscopic data derived from empirical substituent additivity rules and established literature precedents for analogous trisubstituted benzenes.

Table 1: Predicted ^1H and ^{13}C NMR Assignments (CDCl_3 , 400 MHz / 100 MHz)

Nucleus	Position	Shift (, ppm)	Multiplicity & Coupling (in Hz)	Assignment Rationale
^1H	H5	8.32	dd (J = 8.2, 1.5)	Ortho to strongly deshielding -NO ₂ ; meta to -NCS.
^1H	H3	7.82	dd (J = 8.0, 1.5)	Ortho to -Br; meta to -NO ₂ .
^1H	H4	7.65	t (J = 8.1)	Meta to both -Br and -NO ₂ ; central proton.
^{13}C	C6	~145.0	Cq	Directly attached to -NO ₂ .
^{13}C	C7	~138.0	Cq	Isothiocyanate carbon (-N=C=S).
^{13}C	C1	~128.0	Cq	Directly attached to -NCS.
^{13}C	C2	~120.0	Cq	Directly attached to -Br.
^{13}C	C3, C4, C5	124.0 - 135.0	CH	Aromatic methine carbons.

Table 2: Key Infrared (ATR-FTIR) Absorptions

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Diagnostic Significance
~2100 - 2050	Very Strong, Broad	-N=C=S asymmetric stretch	Confirms isothiocyanate; often split via Fermi resonance[2].
~1530	Strong	-NO ₂ asymmetric stretch	Primary indicator of the nitro group[1].
~1350	Strong	-NO ₂ symmetric stretch	Secondary indicator of the nitro group[1].
~850	Medium	-NO ₂ scissoring	Confirms nitro presence in the fingerprint region.
~600 - 550	Weak-Medium	C-Br stretch	Indicates halogenation, though often obscured.

Table 3: Mass Spectrometry (EI-MS) Diagnostic Peaks

m/z	Relative Intensity	Ion Identity	Interpretation
260	~50%	[M+2] ⁺	Molecular ion containing ⁸¹ Br.
258	~50%	[M] ⁺	Molecular ion containing ⁷⁹ Br.
228 / 226	Moderate	[M - S] ⁺	Loss of sulfur from the isothiocyanate group.
214 / 212	High	[M - NO ₂] ⁺	Favorable cleavage of the nitro radical.
179	Moderate	[M - Br] ⁺	Loss of the bromine radical.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols must be executed as a self-validating system. Do not proceed to structural assignment until instrument calibration is verified.

Protocol 1: NMR Acquisition and Processing

- **Sample Preparation:** Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution to maintain magnetic field homogeneity.
- **Instrument Tuning:** Lock the spectrometer to the deuterium frequency of CDCl_3 . Shim the magnet (Z , Z^2 , Z^3) until the TMS peak exhibits a full width at half maximum (FWHM) of <1.0 Hz.
- **Acquisition:**
 - ^1H NMR: Acquire 16-32 scans with a relaxation delay (D_1) of 2 seconds to ensure accurate integration.
 - ^{13}C NMR: Acquire 512-1024 scans with proton decoupling (WALTZ-16).
- **Self-Validation Check:** Integrate the ^1H spectrum. The total integral of the aromatic region must equal exactly 3 protons relative to any known internal standard or residual solvent peak. If the ratio is off, suspect co-eluting impurities or degradation (e.g., hydrolysis of the isothiocyanate to an amine).

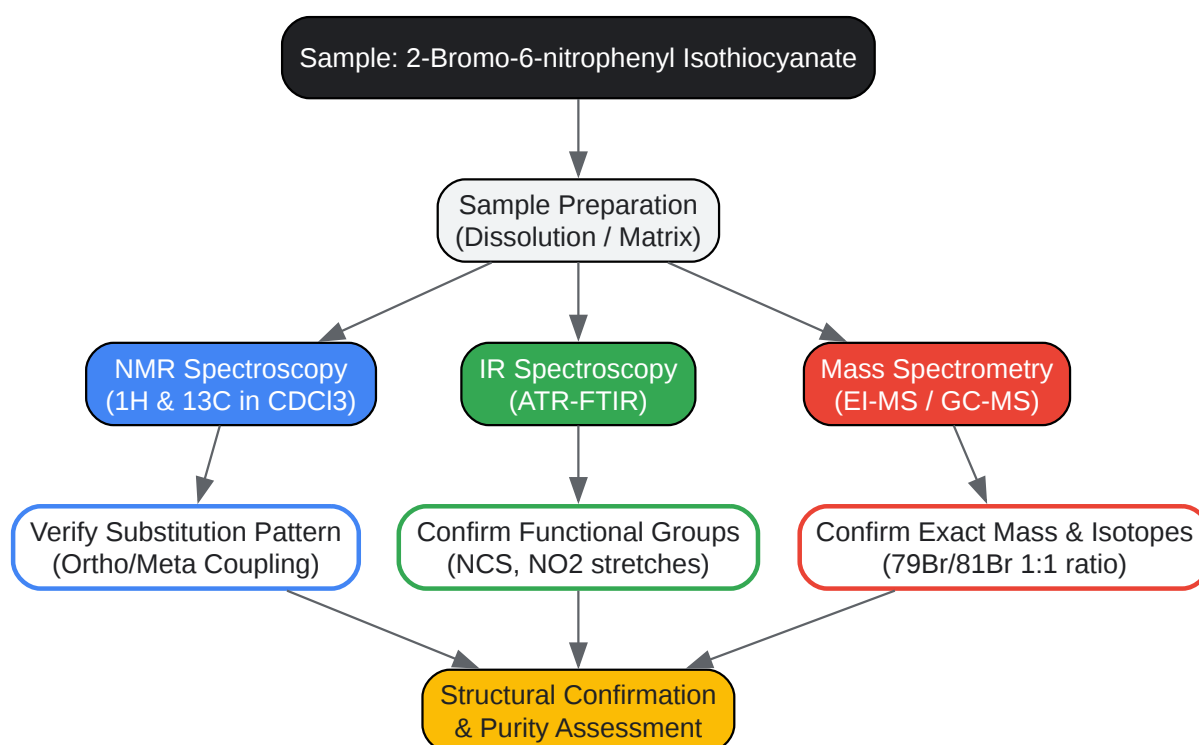
Protocol 2: ATR-FTIR Analysis

- **Background Collection:** Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm^{-1} resolution) to subtract atmospheric CO_2 and water vapor.
- **Sample Application:** Place 1-2 mg of the neat solid directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.
- **Acquisition:** Collect 32 scans from 4000 to 400 cm^{-1} .

- Self-Validation Check: Before assigning the isothiocyanate band at $\sim 2100\text{ cm}^{-1}$, verify the presence of the paired nitro bands at ~ 1530 and $\sim 1350\text{ cm}^{-1}$. The absence of either invalidates the structural hypothesis.

Protocol 3: GC-MS / EI-MS Analysis

- Sample Preparation: Dilute the sample to $10\text{ }\mu\text{g/mL}$ in GC-grade ethyl acetate.
- Chromatography: Inject $1\text{ }\mu\text{L}$ into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 100°C to 280°C at 15°C/min .
- Ionization: Utilize Electron Ionization (EI) at 70 eV . Scan range: m/z 50 to 350.
- Self-Validation Check: Locate the highest mass cluster. It must exhibit a 1:1 intensity ratio spaced by 2 mass units (m/z 258 and 260). If this isotopic signature is missing, the molecule does not contain bromine.



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Figure 2: Self-validating multi-modal spectroscopic workflow for structural confirmation.

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